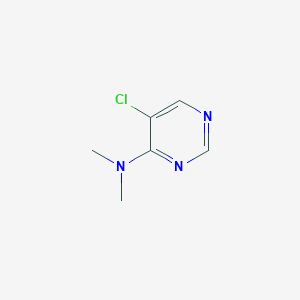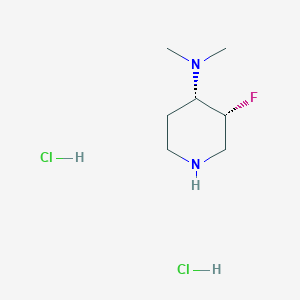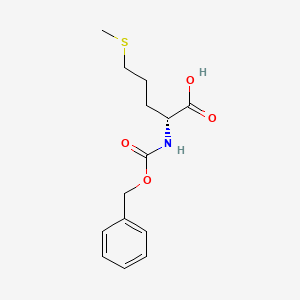
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H11FO2S. It is a fluorinated benzene derivative featuring a cyclopropyl group substituted with a methylsulfonyl moiety.
Métodos De Preparación
The synthesis of 1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene precursor.
Introduction of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide.
Coupling reactions: This compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Its derivatives may be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to receptor agonism or antagonism .
Comparación Con Compuestos Similares
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1-Fluoro-4-(methylsulfonyl)benzene: Similar structure but lacks the cyclopropyl group.
1-Fluoro-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methylsulfonyl group.
1-Fluoro-2-(methylsulfonyl)benzene: Similar structure but with the methylsulfonyl group in a different position.
The uniqueness of this compound lies in the combination of the fluorine atom, cyclopropyl group, and methylsulfonyl moiety, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H11FO2S |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-fluoro-3-(2-methylsulfonylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11FO2S/c1-14(12,13)10-6-9(10)7-3-2-4-8(11)5-7/h2-5,9-10H,6H2,1H3 |
Clave InChI |
YWAPHBVHJRKLEX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CC1C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)

![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)






![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)

